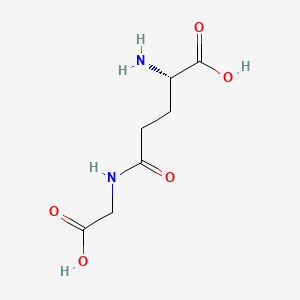

H-gamma-Glu-Gly-OH

Description

Historical Perspective on γ-Glutamyl Peptides Research

The study of γ-glutamyl peptides gained significant momentum with the elucidation of the structure and function of glutathione (B108866) (γ-L-glutamyl-L-cysteinyl-glycine) fishersci.se. Early research in the 1970s by scientists like Alton Meister and Mary E. Anderson focused on the enzymes involved in glutathione metabolism, leading to the concept of the γ-glutamyl cycle uni.lu. This cycle highlighted the crucial role of γ-glutamyl transpeptidase (GGT) in the breakdown and recycling of γ-glutamyl compounds. The isolation of γ-L-Glutamylglycine from biological sources, such as bovine brain in 1965, further stimulated interest in the diverse roles of peptides containing this unusual linkage. Investigations into other γ-glutamyl peptides, such as γ-glutamyltaurine, also contributed to the understanding of their synthesis, properties, and potential biological activities.

Significance of the γ-Glutamyl Bond in Biological Systems

The γ-glutamyl bond confers unique properties upon peptides that contain it, particularly resistance to hydrolysis by most common peptidases. This stability is critical for the function of glutathione, which plays vital roles in cellular defense against oxidative stress, detoxification of xenobiotics, and maintenance of the cellular redox balance fishersci.se. The enzyme primarily responsible for cleaving the γ-glutamyl bond is γ-glutamyl transpeptidase (GGT), which is strategically located on the outer surface of cells in many tissues, including the kidney, liver, and intestine. GGT facilitates the breakdown of extracellular glutathione and other γ-glutamyl compounds, allowing the constituent amino acids (such as cysteine, which is often rate-limiting for intracellular glutathione synthesis) to be transported back into the cell. This recycling mechanism is a central feature of the γ-glutamyl cycle uni.lu. Beyond glutathione metabolism, the γ-glutamyl bond is present in peptides that can modulate calcium-sensing receptors (CaSRs), contributing to sensory perception, such as the "kokumi" taste fishersci.se.

Stereoisomers of γ-Glutamylglycine in Academic Investigation

γ-Glutamylglycine exists as different stereoisomers depending on the chirality of the glutamic acid residue and, theoretically, the glycine (B1666218) residue (although glycine is achiral). The primary stereoisomers of interest in academic investigation are γ-L-Glutamylglycine (γ-LGG) and γ-D-Glutamylglycine (γ-DGG). Research has revealed distinct biological activities for these isomers, particularly in the context of neurobiology and their interaction with glutamate (B1630785) receptors.

Studies have demonstrated that γ-D-Glutamylglycine acts as a competitive antagonist at ionotropic glutamate receptors, including AMPA receptors. This property has made γ-DGG a valuable pharmacological tool for investigating glutamatergic neurotransmission and the characteristics of glutamate receptors in various brain regions, such as the hippocampus and cerebellum. Research utilizing caged compounds, such as MNI-caged γ-D-Glutamylglycine, has allowed for the rapid, light-controlled release of γ-DGG, enabling precise temporal studies of receptor kinetics and synaptic transmission dynamics.

In contrast to the antagonistic activity observed with the D-isomer, research indicates that γ-L-Glutamylglycine exhibits significantly lower potency or is largely ineffective as a glutamate receptor antagonist. This difference in activity between the stereoisomers underscores the stereospecificity of glutamate receptors and the importance of chirality in the biological interactions of γ-glutamyl peptides. The investigation of these stereoisomers provides a means to differentiate receptor subtypes and understand the structural requirements for ligand binding and activity.

The contrasting activities of γ-L-Glutamylglycine and γ-D-Glutamylglycine in specific biological assays are summarized in the table below based on reported research findings:

| Compound | Activity at AMPA Receptors | Reference |

| γ-D-Glutamylglycine | Competitive Antagonist | |

| γ-L-Glutamylglycine | Largely Ineffective/Much Lower Potency |

Further research continues to explore the potential roles and metabolic fates of both γ-L-Glutamylglycine and its stereoisomers in various biological systems.

Enzymatic Synthesis Mechanisms

Enzymatic synthesis of γ-glutamyl peptides, including γ-L-Glutamylglycine, involves the action of specific ligases and transferases.

Role of γ-Glutamylcysteine Synthetase (GCS) in γ-Glutamyl Dipeptide Formation

γ-Glutamylcysteine Synthetase (γ-GCS), also known as Glutamate-Cysteine Ligase (GCL), is the first enzyme in the glutathione (GSH) biosynthetic pathway. It catalyzes the ATP-dependent condensation of L-glutamate and L-cysteine to form γ-glutamyl-L-cysteine (γ-Glu-Cys). wikipedia.orgoup.commdpi.comebi.ac.uk While its primary role is in GSH synthesis, γ-GCS can also produce other γ-glutamyl peptides due to its broad substrate specificity, particularly when L-cysteine is in limited supply. mdpi.comnih.gov In such conditions, other amino acids can serve as acceptor substrates for the γ-glutamyl group, leading to the formation of various γ-glutamyl dipeptides. researchgate.net Studies have indicated that γ-glutamyl dipeptides can be directly generated by GCLC (the catalytic subunit of GCS) under cystine-starved conditions. biorxiv.orgbiorxiv.org

Role of γ-Glutamyltransferase (GGT) in Transpeptidation Reactions

γ-Glutamyltransferase (GGT), also known as γ-glutamyl transpeptidase, is an enzyme found in cell membranes that catalyzes the transfer of a γ-glutamyl functional group from a donor molecule to an acceptor molecule, which can be an amino acid, a peptide, or water. wikipedia.org This process is known as transpeptidation. GGT plays a central role in the γ-glutamyl cycle and glutathione metabolism. wikipedia.org While GGT is primarily known for its role in the degradation of glutathione, it can also catalyze the synthesis of γ-glutamyl peptides, including γ-L-Glutamylglycine, through transpeptidation reactions where a γ-glutamyl moiety is transferred from a donor (such as glutathione) to an acceptor amino acid or dipeptide. mdpi.comnih.govfrontiersin.org This reaction is ATP-independent. nih.gov

Mechanism of γ-Glutamyl Moiety Transfer and Acyl-Enzyme Intermediates

The catalytic mechanism of GGT involves a two-step reaction. The first step is the cleavage of the γ-glutamyl bond in the donor substrate and the transfer of the γ-glutamyl moiety to a catalytic nucleophile on the enzyme, forming a γ-glutamyl enzyme intermediate (acyl-enzyme intermediate). mdpi.comfrontiersin.orgsssup.it This step is termed acylation. frontiersin.org The second step, deacylation, involves the reaction of this intermediate with an acceptor molecule (an amino acid, peptide, or water), resulting in the formation of a new γ-glutamyl compound or glutamic acid. mdpi.comfrontiersin.orgsssup.it The formation of this acyl-enzyme intermediate has been supported by kinetic and crystallographic studies. frontiersin.orgresearchgate.net

Specificity of GGT for Glycine as an Acceptor Substrate

GGT exhibits a somewhat broad substrate specificity for acceptors. mdpi.com While various amino acids and dipeptides can serve as acceptors, studies have investigated the specificity of GGT for glycine. The acceptor binding site in bacterial GGTs is reported to be highly variable compared to the conserved donor binding site. frontiersin.org Specific residues within the enzyme's structure are suggested to contribute to acceptor substrate binding. acs.org Glycine is a common acceptor substrate for GGT-mediated transpeptidation, leading to the formation of γ-L-Glutamylglycine. nih.gov

Kinetic Analysis of GGT-Mediated Synthesis

Kinetic studies of GGT have provided insights into its reaction mechanism. The catalytic cycle of GGT follows a ping-pong mechanism. frontiersin.orgsssup.itresearchgate.net Pre-steady-state kinetic studies have revealed a biphasic pattern, suggesting that the acylation step (formation of the acyl-enzyme intermediate) is faster than the deacylation step (reaction with the acceptor). frontiersin.org The nucleophilic attack of an amino group from an acceptor molecule towards the enzyme intermediate is more efficient than that of water. mdpi.com

Activity of Glutamate-Cysteine Ligase (GSHA) in Dipeptide Formation

Glutamate-Cysteine Ligase (GSHA) is another name for γ-Glutamylcysteine Synthetase (GCS). wikipedia.orggoogle.com As discussed in Section 2.1.1, GSHA catalyzes the formation of γ-glutamylcysteine. While its primary product is γ-Glu-Cys, its activity can lead to the formation of other γ-glutamyl dipeptides when alternative amino acids are present as substrates, particularly under conditions of cysteine limitation. mdpi.comresearchgate.netbiorxiv.orgbiorxiv.org Enzymatic methods for producing γ-glutamyl tripeptides have been reported using glutamate-cysteine ligase (GSHA) and glutathione synthetase (GSHB). google.com Furthermore, the activity for catalyzing the reaction of generating γ-Glu-Gly from glutamate, glycine, and ATP has also been referred to as "γ-glutamylglycine synthetase activity," and this activity has been associated with enzymes like γ-glutamylvaline synthetase, which is a type of GSHA. google.com

Table 1: Kinetic Parameters for γ-Glutamylcysteine Synthetase

| Substrate | Apparent Km (mM) |

| L-Glutamate | 0.82 oup.com |

| ATP | 0.23 oup.com |

| L-Cysteine | 0.14 oup.com |

Note: Data specifically for γ-GCS activity in Anabaena sp. PCC 7120.

Table 2: Increased Extracellular and Intracellular γ-Glutamyl Dipeptide Concentrations in Ischemic Rat Striatum

| Dipeptide | Extracellular Increase (0-30 min Ischemia) | Extracellular Increase (31-60 min Ischemia) | Intracellular Increase (0-30 min Anoxia) | Intracellular Increase (0-60 min Anoxia) |

| γ-Glutamylglutamate | 24-fold nih.gov | 67-fold nih.gov | 20-fold nih.gov | 17-fold nih.gov |

| γ-Glutamyltaurine + γ-Glutamylglycine | 5.8-fold nih.gov | 19-fold nih.gov | - | - |

| γ-Glutamylglutamine | 2.6-fold nih.gov | 6.8-fold nih.gov | 1.7-fold nih.gov | 1.2-fold nih.gov |

| γ-Glutamylglycine | - | - | 14-fold nih.gov | 18-fold nih.gov |

Note: Data from in vivo microdialysis and in vitro studies in ischemic rat striatum.

Investigation of GlnA-like Enzymes in γ-Glutamylation Pathways

Glutamine synthetase-like (GS-like) enzymes, often annotated as GlnA-like proteins, are hypothesized to catalyze the γ-glutamylation of various substrates asm.org. While Streptomyces coelicolor M145 possesses genes encoding known glutamine synthetases (GlnA and GlnII), it also contains glnA-like genes (glnA2, glnA3, and glnA4) annotated as putative GS-like enzymes asm.org. These GS-like enzymes in S. coelicolor show moderate amino acid sequence identity compared to GlnA d-nb.info.

Research has demonstrated the involvement of GlnA4, a γ-glutamylethanolamide synthetase, in an ethanolamine (B43304) degradation pathway in S. coelicolor asm.org. This enzyme catalyzes the ATP-dependent synthesis of γ-glutamylethanolamide from ethanolamine and glutamate asm.org. While GlnA4 primarily acts on ethanolamine, the pathway may involve a predicted γ-glutamylglycine amidohydrolase (SCO1615) that could hydrolyze γ-glutamylglycine to glycine and L-glutamate asm.orgkarger.com. Studies on the γ-glutamylcysteine generation activity of Glutamate-cysteine ligase (GSHA) from Proteus mirabilis have shown that its γ-Glu-Gly generation activity is approximately 14.5% compared to its γ-Glu-Cys activity (100%) google.com. This suggests that enzymes with GSHA activity can also catalyze the formation of the γ-glutamyl linkage with glycine, albeit with lower efficiency than with cysteine google.com.

Glutamate-cysteine ligase (GshA) is the enzyme responsible for the first committed step in glutathione biosynthesis, forming γ-glutamyl cysteine nih.gov. While GshA is known to utilize cysteine and glutamate, studies investigating compensatory pathways in E. coli lacking GshA have shown that mutations in proline biosynthesis enzymes (ProB and ProA) can lead to γ-glutamyl cysteine formation nih.gov. This alternative pathway involves the reaction of ProB-bound γ-glutamyl phosphate (B84403) with amino acid thiols nih.gov. Although this research focuses on γ-glutamyl cysteine, it highlights the potential for related enzymatic mechanisms involving γ-glutamyl phosphate in the formation of other γ-glutamyl peptides.

γ-Glutamyltransferase (GGT), also known as γ-glutamyl transpeptidase, is another enzyme capable of forming γ-glutamyl bonds mdpi.com. GGT catalyzes the transfer of the γ-glutamyl group from a donor molecule (such as glutathione or L-glutamine) to an acceptor amino acid or peptide mdpi.comresearchgate.net. While primarily known for its role in glutathione metabolism and amino acid transport, GGT's transpeptidation activity can result in the formation of various γ-glutamyl peptides, including γ-glutamylglycine, if glycine is present as an acceptor mdpi.comresearchgate.net.

Chemical Synthesis Methodologies

Chemical synthesis of γ-glutamyl peptides, including γ-L-Glutamylglycine, often requires strategies to selectively form the γ-amide bond and prevent the formation of the α-amide isomer jst.go.jp. Various methodologies have been developed to achieve this regioselectivity and improve synthesis efficiency.

N-Protected Glutamic Anhydride (B1165640) Approaches

The reaction of N-protected glutamic anhydride with amino acids or peptides is an attractive approach for the regiospecific construction of γ-glutamyl peptides jst.go.jp. This method leverages the differential reactivity of the anhydride ring carbons. For instance, the reaction of N-phthaloyl-DL-glutamic anhydride with glycine in hot acetic acid has been reported to exclusively yield N-phthaloyl-γ-DL-glutamylglycine jst.go.jp. Similarly, N-phthaloyl-L-glutamic acid anhydride can be used to acylate amino acids, followed by removal of the phthaloyl protecting group mdpi.com. This approach has been applied for the multigram scale synthesis of γ-glutamyl derivatives of sulfur-containing amino acids mdpi.com.

However, achieving complete regioselectivity with N-protected glutamic anhydrides can be challenging, and the formation of α-isomers has been observed depending on the reaction conditions and the nucleophile used jst.go.jp. For example, the reaction of N-α-carbobenzoxy-glutamic anhydride with glutamic acid yielded primarily the α-isomer jst.go.jp.

Regiospecific Synthesis via Ring Opening Reactions

Regiospecific synthesis via the ring opening of N-protected glutamic anhydride is a key strategy for γ-glutamyl peptide formation jst.go.jp. The presence of N-hydroxysuccinimide (NHS) has been shown to facilitate the regiospecific γ-glutamyl bond formation in the reaction of N-α-carbobenzoxy-L-glutamic anhydride with amino acids or peptides jst.go.jp. This method has been developed into a large-scale synthetic procedure jst.go.jp.

Studies on the regioselectivity of ring opening reactions of N-protected aspartic and glutamic acid anhydrides with aniline (B41778) have also demonstrated that reaction conditions can be controlled to favor the formation of γ-anilides from glutamic acid anhydrides researchgate.net.

Advanced Coupling and Protecting Group Strategies

Peptide chemistry methodologies employing protecting groups and coupling agents are fundamental to the synthesis of γ-glutamyl peptides researchgate.netnih.gov. Protecting groups are used to selectively block reactive functional groups on amino acids, such as amino and carboxyl groups, to ensure that peptide bond formation occurs at the desired site iris-biotech.denih.gov. Common protecting groups include benzyl (B1604629), benzyloxycarbonyl (Cbz), and tert-butyloxycarbonyl (Boc) nih.gov. For solid-phase peptide synthesis, orthogonal protecting group strategies like Fmoc/tBu are widely used, where the Fmoc group protects the α-amino group and tBu protects side-chain carboxyl groups iris-biotech.de.

The formation of peptide bonds is typically accomplished through the coupling of free amino groups with activated carboxylates nih.gov. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) have been used to generate active esters for peptide coupling nih.gov. More recent methods involve the use of DIC/HOBt coupling researchgate.net.

Advanced strategies include the use of metal complexes for co-protection of amino and carboxyl groups. A novel method for synthesizing γ-L-glutamyl dipeptides involves the use of a Ni(II) complex of glutamic acid Schiff base, which co-protects the α-amino and α-carboxyl groups of L-glutamic acid, allowing for selective γ-amide bond formation researchgate.net.

Deprotection strategies depend on the nature of the protecting groups used. For instance, Cbz and benzyl groups can be removed by catalytic hydrogenation or using sodium in liquid ammonia (B1221849) nih.govresearchgate.net. Acid-labile groups like Boc and tBu are typically removed using trifluoroacetic acid (TFA) iris-biotech.de.

Development of Flow Chemistry Applications in γ-Glutamyl Peptide Synthesis

Flow chemistry offers advantages over traditional batch synthesis, including precise control over reaction parameters, enhanced safety, and potential for telescoping multi-step reactions wuxiapptec.comnih.gov. While the direct application of flow chemistry specifically for the synthesis of γ-L-Glutamylglycine is not extensively detailed in the provided search results, flow chemistry has been explored for the synthesis of γ-glutamyl dipeptides in general researchgate.net.

One approach described involves the use of a flow chemistry reactor in combination with immobilized coupling reagents and scavengers to synthesize γ-glutamyl dipeptides researchgate.net. This method aimed to avoid purification and chromatography steps researchgate.net. Flow chemistry has also been successfully applied to amide bond formation, a key step in peptide synthesis, using unprotected carboxylic acids and amines at high temperatures and pressures nih.gov. The efficiency of flow methodology has been demonstrated in the synthesis of more complex peptide sequences, showing reduced reagent and solvent usage compared to batch processes nih.gov. These advancements in flow chemistry for peptide synthesis suggest its potential applicability and benefits for the efficient and scalable production of γ-L-Glutamylglycine.

Compound Information Table

| Compound Name | PubChem CID |

| γ-L-Glutamylglycine | 165527 nih.gov |

| Glutamic acid | |

| Glycine | |

| Glutathione | |

| γ-Glutamyl cysteine | |

| N-phthaloyl-DL-glutamic anhydride | |

| N-phthaloyl-γ-DL-glutamylglycine | |

| N-phthaloyl-L-glutamic acid anhydride | |

| N-α-carbobenzoxy-L-glutamic anhydride | |

| N-hydroxysuccinimide | |

| Dicyclohexylcarbodiimide | |

| 1-hydroxybenzotriazole | |

| tert-butyloxycarbonyl (Boc) | |

| Fluorenylmethoxycarbonyl (Fmoc) | |

| Trifluoroacetic acid (TFA) | |

| Dicyclohexylcarbodiimide (DCC) | |

| Diisopropylcarbodiimide (DIC) | |

| L-glutamine | |

| Ethanolamine | |

| γ-glutamylethanolamide |

γ-L-Glutamylglycine (H-gamma-Glu-Gly-OH), a dipeptide characterized by a γ-amide linkage between the γ-carboxyl group of glutamic acid and the amino group of glycine, is found in various organisms and functions as a human metabolite. nih.govmetabolomicsworkbench.org This dipeptide has the chemical formula C7H12N2O5 and a molecular weight of 204.18 g/mol . nih.gov It is also recognized by synonyms such as gamma-Glu-Gly and 5-L-Glutamylglycine. nih.gov The production of γ-L-Glutamylglycine can occur through both biological and chemical routes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-(carboxymethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIJGUBIMXQCMF-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90986480 | |

| Record name | 5-[(Carboxymethyl)imino]-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1948-29-4, 6729-55-1 | |

| Record name | γ-Glu-Gly | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-D-gamma-glutamyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006729551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(Carboxymethyl)imino]-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GAMMA-GLUTAMYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KY8AC5IUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Glutamylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic and Synthetic Pathways of γ L Glutamylglycine

Chemical Synthesis Methodologies

The chemical synthesis of γ-glutamyl peptides, including γ-L-Glutamylglycine, frequently necessitates strategies to selectively form the γ-amide bond while preventing the formation of the α-amide isomer. jst.go.jp Various methodologies have been developed to achieve this regioselectivity and enhance synthesis efficiency.

N-Protected Glutamic Anhydride (B1165640) Approaches

The reaction of N-protected glutamic anhydride with amino acids or peptides represents a valuable approach for the regiospecific construction of γ-glutamyl peptides. jst.go.jp This method exploits the differential reactivity of the anhydride ring carbons. For instance, the reaction of N-phthaloyl-DL-glutamic anhydride with glycine in hot acetic acid has been reported to exclusively yield N-phthaloyl-γ-DL-glutamylglycine. jst.go.jp Similarly, N-phthaloyl-L-glutamic acid anhydride can be used to acylate amino acids, followed by the removal of the phthaloyl protecting group. mdpi.com This approach has been applied for the multigram scale synthesis of γ-glutamyl derivatives of sulfur-containing amino acids. mdpi.com

However, achieving complete regioselectivity with N-protected glutamic anhydrides can be challenging, and the formation of α-isomers has been observed depending on the reaction conditions and the nucleophile employed. jst.go.jp For example, the reaction of N-α-carbobenzoxy-glutamic anhydride with glutamic acid primarily yielded the α-isomer. jst.go.jp

Regiospecific Synthesis via Ring Opening Reactions

Regiospecific synthesis through the ring opening of N-protected glutamic anhydride is a crucial strategy for γ-glutamyl peptide formation. jst.go.jp The presence of N-hydroxysuccinimide (NHS) has been shown to facilitate the regiospecific γ-glutamyl bond formation in the reaction of N-α-carbobenzoxy-L-glutamic anhydride with amino acids or peptides. jst.go.jp This method has been developed into a large-scale synthetic procedure. jst.go.jp

Studies on the regioselectivity of ring opening reactions of N-protected aspartic and glutamic acid anhydrides with aniline (B41778) have also demonstrated that reaction conditions can be controlled to favor the formation of γ-anilides from glutamic acid anhydrides. researchgate.net

Advanced Coupling and Protecting Group Strategies

Peptide chemistry methodologies utilizing protecting groups and coupling agents are fundamental to the synthesis of γ-glutamyl peptides. researchgate.netnih.gov Protecting groups are employed to selectively mask reactive functional groups on amino acids, such as amino and carboxyl groups, to ensure that peptide bond formation occurs at the desired site. iris-biotech.denih.gov Common protecting groups include benzyl (B1604629), benzyloxycarbonyl (Cbz), and tert-butyloxycarbonyl (Boc). nih.gov In solid-phase peptide synthesis, orthogonal protecting group strategies like Fmoc/tBu are widely used, where the Fmoc group protects the α-amino group and tBu protects side-chain carboxyl groups. iris-biotech.de

The formation of peptide bonds is typically achieved through the coupling of free amino groups with activated carboxylates. nih.gov Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) have been used to generate active esters for peptide coupling. nih.gov More recent methods involve the use of DIC/HOBt coupling. researchgate.net

Advanced strategies include the use of metal complexes for co-protection of amino and carboxyl groups. A novel method for synthesizing γ-L-glutamyl dipeptides involves a Ni(II) complex of glutamic acid Schiff base, which co-protects the α-amino and α-carboxyl groups of L-glutamic acid, enabling selective γ-amide bond formation. researchgate.net

Deprotection strategies depend on the nature of the protecting groups utilized. For instance, Cbz and benzyl groups can be removed by catalytic hydrogenation or using sodium in liquid ammonia (B1221849). nih.govresearchgate.net Acid-labile groups like Boc and tBu are typically removed using trifluoroacetic acid (TFA). iris-biotech.de

Development of Flow Chemistry Applications in γ-Glutamyl Peptide Synthesis

Flow chemistry offers advantages over traditional batch synthesis, including precise control over reaction parameters, enhanced safety, and the potential for telescoping multi-step reactions. wuxiapptec.comnih.gov While the direct application of flow chemistry specifically for the synthesis of γ-L-Glutamylglycine is not extensively detailed in the provided search results, flow chemistry has been explored for the synthesis of γ-glutamyl dipeptides in general. researchgate.net

One described approach involves the use of a flow chemistry reactor in conjunction with immobilized coupling reagents and scavengers to synthesize γ-glutamyl dipeptides. researchgate.net This method aimed to bypass purification and chromatography steps. researchgate.net Flow chemistry has also been successfully applied to amide bond formation, a critical step in peptide synthesis, using unprotected carboxylic acids and amines at elevated temperatures and pressures. nih.gov The efficiency of flow methodology has been demonstrated in the synthesis of more complex peptide sequences, showing reduced reagent and solvent consumption compared to batch processes. nih.gov These advancements in flow chemistry for peptide synthesis suggest its potential applicability and benefits for the efficient and scalable production of γ-L-Glutamylglycine.

Metabolic Roles and Enzymatic Interactions of γ L Glutamylglycine

Involvement in Glutathione (B108866) Metabolism

Glutathione (GSH), a tripeptide (γ-L-glutamyl-L-cysteinylglycine), is a crucial antioxidant and plays vital roles in detoxification, redox homeostasis, and cellular signaling. γ-L-Glutamylglycine is involved in aspects of glutathione metabolism, primarily through its connection to the gamma-glutamyl cycle and related salvage pathways.

Precursor Role in Glutathione Biosynthesis

Glutathione is synthesized intracellularly through a two-step ATP-dependent enzymatic process. The first step, catalyzed by glutamate-cysteine ligase (GCL), involves the condensation of L-glutamate and L-cysteine to form γ-L-glutamyl-L-cysteine. mdpi.comconsensus.apputrgv.edumdpi.com The second step, catalyzed by glutathione synthetase (GS), adds glycine (B1666218) to γ-L-glutamyl-L-cysteine to form glutathione. mdpi.comconsensus.apputrgv.edumdpi.com

While γ-L-glutamyl-L-cysteine is the direct dipeptide precursor to which glycine is added in the standard de novo biosynthesis pathway of glutathione, γ-L-Glutamylglycine, as a gamma-glutamyl peptide, is linked to glutathione metabolism through other routes, particularly the gamma-glutamyl cycle and salvage pathways. researchgate.netpnas.org

Participation in the γ-Glutamyl Cycle and Amino Acid Transport

The γ-glutamyl cycle, also known as the Meister cycle or the glutathione salvage pathway, is a key pathway for the metabolism of glutathione and the transport of amino acids across cell membranes. pnas.orgwikipedia.orgontosight.airesearchgate.net A central enzyme in this cycle is γ-glutamyl transpeptidase (GGT). researchgate.netpnas.orgwikipedia.orgresearchgate.netnih.goveclinpath.com

GGT, typically located on the outer surface of cell membranes, catalyzes the transfer of the γ-glutamyl moiety from a γ-glutamyl donor, such as glutathione, to an acceptor molecule. researchgate.netwikipedia.orgnih.goveclinpath.comijpp.comscbt.com Acceptors can include amino acids or dipeptides like glycylglycine. researchgate.netwikipedia.orgijpp.comscbt.com This transpeptidation reaction results in the formation of a new γ-glutamyl compound and the release of the remaining part of the donor molecule (e.g., cysteinylglycine (B43971) from glutathione). researchgate.netwikipedia.orgnih.gov

γ-L-Glutamylglycine can be formed through the transpeptidation activity of GGT when glycine serves as the acceptor molecule for the γ-glutamyl group from a donor like glutathione or γ-glutamylcysteine. researchgate.netwikipedia.orgijpp.comnih.gov This positions γ-L-Glutamylglycine as an intermediate or product within the γ-glutamyl cycle. The cycle facilitates the transport of amino acids, with the γ-glutamyl moiety playing a role in their cellular uptake. pnas.orgwikipedia.orgontosight.aiscbt.com

Interactions with Glutathione Salvage Pathway Enzymes

The γ-glutamyl cycle functions as a salvage pathway for glutathione. Extracellular glutathione is not directly transported into cells efficiently. researchgate.net Instead, GGT initiates the breakdown of extracellular glutathione by cleaving the γ-glutamyl bond. researchgate.netpnas.orgnih.gov This process makes the constituent amino acids (cysteine, glutamate (B1630785), and glycine, after further enzymatic breakdown of cysteinylglycine by dipeptidases) available for re-uptake by cells and subsequent intracellular resynthesis of glutathione. researchgate.netpnas.orgnih.gov

γ-L-Glutamylglycine, formed by the action of GGT, is part of the pool of γ-glutamyl peptides generated in the extracellular space during this salvage process. researchgate.netpnas.orgnih.gov These γ-glutamyl derivatives can be transported into the cell and further metabolized, contributing to the availability of amino acids for glutathione synthesis. researchgate.netfrontiersin.org

Enzyme Regulation and Modulation

γ-L-Glutamylglycine interacts with specific enzymes, most notably γ-glutamyl transpeptidase, and these interactions can influence metabolic pathways.

Interaction with Specific Enzymes and Influence on Metabolic Pathways

The primary enzymatic interaction involving γ-L-Glutamylglycine is with GGT. As discussed, γ-L-Glutamylglycine can be a product of GGT's transpeptidation activity when glycine acts as an acceptor. researchgate.netwikipedia.orgijpp.comnih.gov Its presence and concentration are thus linked to the activity of GGT and the flux through the γ-glutamyl cycle. Elevated levels of γ-glutamylglycine have been observed in conditions associated with altered glycine metabolism and GGT activity. nih.gov

Beyond its role in the γ-glutamyl cycle, γ-L-Glutamylglycine has been reported to act as an excitatory amino acid receptor antagonist. hmdb.ca Studies have indicated that γ-L-glutamylglycine can moderately inhibit the sodium-dependent uptake of L-glutamate and D-aspartate. nih.gov This suggests a potential influence on neurotransmission pathways where these amino acids are involved.

Furthermore, γ-glutamyl dipeptides, including γ-L-Glutamylglycine, have been implicated in the activation of calcium-sensing receptors (CaSRs), which can impact various cellular processes, including inflammation, oxidative stress, and glucose metabolism. mdpi.comfrontiersin.org

Substrate Specificity of γ-Glutamylamine Cyclotransferase (gGACT) for γ-L-Glutamylglycine

γ-Glutamylamine cyclotransferase (gGACT), also known as GGACT, is an enzyme that catalyzes the intramolecular cyclization of L-γ-glutamylamines, resulting in the production of 5-oxo-L-proline and a free amine. This enzyme plays a role in the downstream metabolism of products generated by transglutaminases, such as γ-glutamyl-ε-lysine, which is derived from cross-linked proteins like fibrin. nih.govpnas.orgnih.govgenecards.orgrcsb.orgscience.gov

While gGACT exhibits broad specificity towards the amine portion of L-γ-glutamylamine substrates, it generally does not act on L-γ-glutamyl α-amino acids. nih.govresearchgate.netresearchgate.net This selectivity is attributed to the presence of a methyl or carboxylate group on the carbon adjacent to the side-chain amide nitrogen in L-γ-glutamylamine substrates, which causes a significant decrease in substrate properties for gGACT. nih.govresearchgate.net

However, γ-L-Glutamylglycine represents a notable exception to this general rule. nih.govresearchgate.netresearchgate.net Despite being an L-γ-glutamyl amino acid, gGACT demonstrates activity towards γ-L-Glutamylglycine. nih.govresearchgate.netresearchgate.net This indicates that the structural features of glycine, specifically the absence of a bulkier group at the position adjacent to the amide nitrogen compared to other amino acids, allows it to be recognized and processed by gGACT. nih.govresearchgate.net Studies probing the specificity of gGACT have utilized kinetic analysis of various L-γ-glutamylamines and L-γ-glutamyl amino acids to understand the enzyme's preferences. nih.govresearchgate.netresearchgate.net The enzyme's active site structure also contributes to its substrate discrimination, with the active site being narrower in GGACT compared to γ-glutamyl cyclotransferase (GGCT), which acts on L-γ-glutamyl-α-amino acids. nih.govrcsb.org

Contextual Metabolic Perturbations in Research Models

Alterations in γ-L-Glutamylglycine levels have been observed in various research models, suggesting its involvement in specific metabolic pathways and its potential as a biomarker for certain conditions.

Analysis of γ-Glutamylglycine in Models of Amino Acid Metabolism Disorders

Research utilizing mouse models deficient in the glycine cleavage system, which serve as models for Non-Ketotic Hyperglycinemia (NKH), has shown the accumulation of γ-L-Glutamylglycine. In these models, significantly elevated levels of γ-L-Glutamylglycine have been detected in both brain and liver tissue compared to wild-type mice. nih.gov This accumulation occurs alongside increased levels of glycine and guanidinoacetate. nih.gov The presence of elevated γ-L-Glutamylglycine in the brain of these mice suggests that its production may occur within the brain, given that the genes encoding relevant enzymes like γ-glutamyl transpeptidase (GGT) are expressed there. nih.gov The accumulation of γ-L-Glutamylglycine, along with other metabolites, is hypothesized to contribute to the pathogenesis observed in NKH models. nih.gov

In the context of Cystic Fibrosis-Related Diabetes (CFRD), which involves metabolic changes, metabolomic studies have indicated that γ-L-Glutamylglycine levels show high discrimination between individuals with CFRD and those with cystic fibrosis but without diabetes. researchgate.netresearchgate.net This suggests that γ-L-Glutamylglycine could serve as a potential diagnostic biomarker and aid in understanding the metabolic alterations associated with CF and CFRD. researchgate.netresearchgate.net

Metabolomic Profiling of γ-Glutamylglycine in Advanced Disease Models (e.g., metabolic syndrome, prostate cancer, Alzheimer's related metabolic changes)

Metabolomic profiling studies have identified γ-L-Glutamylglycine as a metabolite with altered levels in several advanced disease models, highlighting its potential clinical relevance.

In the context of prostate cancer, multiple prospective metabolomic analyses have consistently associated elevated serum levels of γ-L-Glutamylglycine with an increased risk of lethal prostate cancer and prostate cancer-specific mortality. nih.govresearchgate.netd-nb.infoumich.edunih.govmedrxiv.orgub.edu Studies have shown that higher levels of γ-L-Glutamylglycine, along with other gamma-glutamyl amino acids such as gamma-glutamylvaline (B1671462) and gamma-glutamylleucine, are associated with increased risk. nih.govresearchgate.netd-nb.infoumich.edunih.govmedrxiv.org For instance, a prospective study found that γ-L-Glutamylglycine was associated with increased risk of lethal prostate cancer with an odds ratio (OR) of 1.28 (95% CI: 1.11–1.47, P = 0.00044) per 1-standard deviation increase in serum level. ub.edu Another study reported a hazard ratio (HR) of 1.32 (95% CI: 1.23–1.41, P = 4.0 × 10⁻⁹) for prostate cancer-specific mortality when comparing the fourth versus first quartile of γ-L-Glutamylglycine levels. ub.edu These findings suggest that γ-L-Glutamylglycine is part of a metabolic signature associated with aggressive prostate cancer. nih.govumich.edunih.gov

Table 1: Association of Serum γ-L-Glutamylglycine with Prostate Cancer Risk

| Study Cohort | Outcome | Effect Estimate (per 1-s.d. increase) | 95% Confidence Interval | P-value | Reference |

| ATBC lethal | Lethal Prostate Cancer | OR = 1.28 | 1.11–1.47 | 0.00044 | ub.edu |

| ATBC mortality | PCa-specific mortality | HR = 1.32 (Q4 vs Q1) | 1.23–1.41 | 4.0 × 10⁻⁹ | ub.edu |

| ATBC lethal | Lethal Prostate Cancer | OR = 1.28 | 1.11–1.47 | 0.0028 | nih.gov |

| ATBC mortality | PCa-specific mortality | HRs=2.07–2.14 (Q4 vs Q1) | Not specified | <5.2×10⁻⁵ | d-nb.infonih.gov |

Note: ATBC refers to the Alpha-Tocopherol, Beta-Carotene Cancer Prevention Study.

In Alzheimer's disease (AD) research, metabolomic studies have indicated altered levels of γ-L-Glutamylglycine. Increased urinary levels of 5-L-glutamylglycine (γ-L-Glutamylglycine) have been identified as a possible biomarker for AD. oup.comocl-journal.org These findings suggest perturbations in amino acid metabolism in AD patients. oup.com It has been proposed that increased urinary 5-L-glutamylglycine levels in AD patients might be linked to a decrease in GABA, potentially contributing to memory dysfunction. oup.com A meta-analysis of plasma metabolomics in AD also listed L-glutamylglycine (γ-L-Glutamylglycine) as a metabolite with consistent prediction across studies, further supporting its potential as an AD-associated metabolite. nih.gov

While metabolic syndrome involves imbalances in gamma-glutamyl dipeptides, studies specifically detailing the metabolomic profiling of γ-L-Glutamylglycine in metabolic syndrome models are less prominent in the search results compared to prostate cancer and Alzheimer's disease. Some research indicates that gamma-glutamyl dipeptide imbalances are linked to metabolic illnesses including metabolic syndrome researchgate.netfrontiersin.org, and one study in individuals with HIV and metabolic syndrome mentioned finding γ-glutamylglycine in specific analyses aging-us.com, but a clear and consistent pattern of γ-L-Glutamylglycine levels in widely used metabolic syndrome models was not a primary finding in the provided sources.

Analytical Methodologies for γ L Glutamylglycine Research

Chromatographic Separation Techniques

Chromatography plays a crucial role in isolating γ-Glu-Gly from complex biological samples or synthesis mixtures, enabling its subsequent detection and analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of γ-Glu-Gly and related compounds. HPLC with electrochemical detection has been described for the analysis of low levels of gamma-glutamyltransferase activity in biological samples, where a tripeptide product, potentially including a gamma-glutamyl moiety transferred to glycylglycine, is assayed after purification using octadecylsilica nih.gov. HPLC-DAD (Diode Array Detection) has also been utilized in the analysis of γ-L-glutamylglycine researchgate.net. The preparation of samples for HPLC analysis often involves steps to quantify free analytes from sources like cell cultures researchgate.net.

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) offers enhanced speed, sensitivity, and resolution compared to conventional HPLC, making it valuable for complex metabolomic studies involving γ-Glu-Gly. UPLC systems are frequently coupled with mass spectrometers for comprehensive analysis. For instance, a Waters ACQUITY UPLC system coupled with a Thermo Scientific Q-Exactive mass spectrometer has been used for UPLC-MS/MS analysis of samples, including the detection of γ-glutamylglycine oatext.com. Another study employed an ACQUITY UPLC system with an XSelect column for the chromatography of extracted metabolites researchgate.net. UPLC-MS/MS methods can offer a significant decrease in retention time and an increase in detected peak height compared to HPLC-MS/MS science.gov. In metabolomics, UPLC coupled to quadrupole-traveling wave ion mobility spectrometry/time of flight mass spectrometry (UPLC-Q-TWIMS-TOF-MS) has been used for the identification and quantification of dipeptides nasa.gov. UPLC coupled with quadrupole time-of-flight mass spectrometry (UPLC-QqTOF-MS) in both positive and negative electrospray ionization modes has been applied to analyze cell metabolites, including γ-glutamylglycine researchgate.net.

Cation-Exchange Chromatography

Cation-exchange chromatography is a separation technique that utilizes a negatively charged stationary phase to bind positively charged molecules. This method is suitable for separating molecules based on their charge properties, and it has been used in the isolation and identification of γ-L-glutamylglycine cnjournals.comcnjournals.com. In cation exchange chromatography, bound cations are eluted by altering the pH or ionic strength of the mobile phase axispharm.com. This technique is particularly useful for separating peptides and amino acids which carry a net positive charge at appropriate pH values cytivalifesciences.com. Isolation of γ-glutamyltaurine, a related gamma-glutamyl peptide, has been achieved using ion-exchange column chromatography researchgate.net.

Mass Spectrometry Approaches

Mass spectrometry provides crucial information regarding the mass-to-charge ratio and fragmentation patterns of γ-Glu-Gly, enabling its identification and structural confirmation.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) offers high resolution and accurate mass measurements, which are essential for the confident identification of metabolites like γ-Glu-Gly in complex samples. LC-QTOF-MS analysis allows for high-resolution confirmation, including exact mass determination and MS/MS fragmentation, of compound structures nih.gov. UPLC coupled with QTOF-MS (UPLC-QTOF-MS) is a common platform for untargeted metabolomic approaches, used to analyze biological samples such as serum and urine oup.com. This combination enables the identification of potential metabolites based on accurate mass, retention time, and matching MS spectra to databases or standard compounds oup.com. Integrated GC/QTOF-MS + UPLC/QTOF-MS has been used in metabolomic studies to analyze a wide range of metabolites wjgnet.com.

Tandem Mass Spectrometry for Metabolite Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a target molecule by fragmenting it and analyzing the resulting ions. This is critical for confirming the identity of metabolites detected in screening experiments. Metabolites identified through multivariate analysis of UPLC-QTOF-MS data can be further confirmed using tandem mass spectrometry oup.com. LC-MS/MS approaches are considered the most important metabolomics platform for the analysis of small molecules, offering high resolution and accurate mass capabilities scienceopen.com. Tandem mass spectrometric analysis has been used to confirm the structure of glutamyl peptides researchgate.net. In quantitative metabolomics, LC-MS/MS can be used to measure the concentrations of amino acids and related metabolites with high reproducibility plos.org. The identification of compounds can be supported by matching empirical molecular formulas with published compounds and elucidating quasi-molecular and fragment ions by referring to available literature information science.gov.

Data Tables

Based on the search results, specific quantitative data for γ-L-Glutamylglycine in different contexts were found.

| Sample Type | Analytical Method | Context/Study | Relative Abundance Change (Fold Change) | Statistical Significance (q-value/p-value) | Citation |

| Amniotic Fluid | UPLC-QqTOF-MS | Trisomy 21 vs Control | Scaled intensity difference observed (specific values not provided in snippet) | Not specified in snippet | researchgate.net |

| Serum | UPLC-QTOF-MS | Alzheimer's Disease vs Healthy Controls | Not specified in snippet (identified as optimal metabolite) | AUC = 0.734 (validation study) | science.govoup.com |

| Urine | UPLC-QTOF-MS | Alzheimer's Disease vs Healthy Controls | Not specified in snippet (identified as optimal metabolite) | AUC = 0.734 (validation study) | science.govoup.com |

| Tumor Tissue (ChRCC vs Normal Kidney) | Not specified (Metabolomics platform) | Chromophobe Renal Cell Carcinoma | 0.23 (Tumor/Normal Ratio) | 0.0003 | pnas.org |

| Plasma | Untargeted Mass Spectrometry | Lethal Prostate Cancer Risk | Associated with higher risk (specific fold change not provided) | p < 0.0001 (Peptide class pathway) | umich.edu |

| Plasma/Urine | UPLC-MS/MS | Colorectal Cancer Survivors Consuming Rice Bran | 1.04 (Plasma), 1.05 (Urine) (Relative abundance compared to control diet group, specific context of value unclear without full table) | 0.937 (Plasma), 0.848 (Urine) (p-values) | oatext.com |

Note: The "Relative Abundance Change" and "Statistical Significance" values are extracted directly from the search snippets and their specific meaning (e.g., fold change direction, exact statistical test) should be interpreted in the context of the full source publication.

Detailed Research Findings

Research findings highlight the application of these analytical methods in various biological studies. For instance, UPLC-QTOF-MS analysis identified 5-L-glutamylglycine as one of the optimal metabolites for detecting Alzheimer's disease in serum and urine samples, with an AUC of 0.734 in a validation study science.govoup.com. In the context of chromophobe renal cell carcinoma (ChRCC), metabolomic analysis revealed that gamma-glutamylglycine (B158428) levels were significantly decreased in tumor tissue compared to normal kidney, with a tumor/normal ratio of 0.23 and a q-value of 0.0003 pnas.org. Studies on lethal prostate cancer have associated serum gamma-glutamyl amino acids, including gamma-glutamylglycine, with a higher risk of the disease, identifying the peptide class pathway as significantly associated with lethal prostate cancer risk umich.edu. UPLC-MS/MS analysis has also been used to analyze changes in metabolites, including γ-glutamylglycine, in plasma and urine of colorectal cancer survivors consuming rice bran oatext.com.

Spectrophotometric and Spectroscopic Detection Methods

Ninhydrin (B49086) Derivatization for Spectrophotometric Analysis

The analysis of free amino acids and small peptides, such as γ-L-Glutamylglycine, often utilizes methods that involve derivatization to enable detection. Ninhydrin is a common reagent used for the spectrophotometric detection of compounds containing primary amino groups. The reaction between ninhydrin and amino acids or peptides yields a colored product (Ruhemann's purple), which can be quantified by measuring its absorbance at a specific wavelength, typically around 570 nm. While specific studies detailing the direct application of ninhydrin derivatization solely for γ-L-Glutamylglycine quantification were not prominently featured in the search results, the analysis of free amino acid composition in biological samples where γ-L-Glutamylglycine is found, such as mushrooms and milk, commonly employs techniques that rely on post-column derivatization with ninhydrin or similar chromogenic reagents in conjunction with amino acid analyzers or HPLC researchgate.netcore.ac.uk. Sample preparation methods for such analyses often involve steps like precipitation with ethanol (B145695) and treatment with sulfosalicylic acid to remove proteins before analysis, indicating the target analytes are free amino compounds researchgate.net. The principle of ninhydrin derivatization is applicable to γ-L-Glutamylglycine due to the presence of a free alpha-amino group, allowing for its detection and quantification within complex mixtures alongside other amino acids and peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and conformation of organic molecules, including peptides. Its application provides detailed information about the atomic connectivity and chemical environment within a molecule. Research involving the identification and characterization of γ-L-Glutamylglycine, such as its occurrence in biological sources, has utilized spectroscopic methods including NMR for structural elucidation researchgate.net. NMR spectroscopy, particularly 1H NMR, can provide characteristic signals for the different protons in the γ-L-Glutamylglycine molecule, allowing for confirmation of its structure by comparing experimental spectra to known standards or predicted spectra. The chemical shifts, splitting patterns, and integration of these signals provide crucial data for verifying the presence and structural integrity of the dipeptide.

Role of γ L Glutamylglycine in Neurotransmission Research

Antagonism of Excitatory Amino Acid Receptors

γ-L-Glutamylglycine and other related dipeptides have been shown to influence the activity of excitatory amino acid receptors. capes.gov.brresearchgate.netresearchgate.netresearchgate.net While its D-isomer, γ-D-Glutamylglycine (γ-DGG), is recognized as a low-affinity competitive antagonist of glutamate (B1630785) receptors, γ-L-Glutamylglycine appears to have different properties and a lower affinity for these receptors compared to γ-DGG. nih.govfrontiersin.org

Interaction with Ionotropic Glutamate Receptors (iGluRs)

Research indicates that γ-L-Glutamylglycine can interact with ionotropic glutamate receptors. researchgate.netresearchgate.netresearchgate.net Studies involving cultured cerebellar granule cells have shown that γ-L-Glutamylglycine can enhance the basal influx of Ca2+ but inhibit the glutamate-activated influx of Ca2+ in a dose-dependent manner. researchgate.netresearchgate.net This suggests a modulatory role on iGluR function.

Studies on AMPA-R and NMDA-R Synapses

While γ-D-Glutamylglycine has been more extensively studied as a competitive antagonist at AMPA-R synapses, with an estimated equilibrium dissociation constant (K) of 0.55 mM in hippocampal synapses, γ-L-Glutamylglycine has been reported to be much less potent at similar high concentrations. nih.govfrontiersin.org Studies investigating the effects of various peptides on taurine (B1682933) release evoked by ionotropic glutamate receptor agonists in hippocampal slices from mouse pups showed that γ-L-Glutamylglycine enhanced the basal influx but inhibited the glutamate-activated influx of Ca2+ in a dose-dependent manner. researchgate.netresearchgate.net This indicates a potential modulatory effect on both AMPA-R and NMDA-R mediated responses, although the antagonism appears less potent than that of its D-isomer.

Here is a summary of the observed effects of γ-L-Glutamylglycine on Ca2+ influx in cultured cerebellar granule cells:

| Condition | Effect on Ca2+ Influx |

| Basal Influx | Enhanced |

| Glutamate-activated Influx | Inhibited (dose-dependent) |

Application of Caged Compounds in Synaptic Transmission Studies

Caged compounds are photolabile derivatives of biologically active molecules that can be rapidly released by photolysis (illumination with light). This technique allows for the precise temporal and spatial control of the concentration of the released substance, making it valuable for studying fast biological processes like synaptic transmission. nih.govfrontiersin.org

Photolysis Techniques for Investigating Transmitter Dynamics

Caged forms of glutamate receptor antagonists, such as MNI-caged γ-D-Glutamylglycine, have been developed and utilized to investigate transmitter dynamics at glutamatergic synapses. nih.govfrontiersin.org Photolysis of these caged compounds allows for the rapid release of the active antagonist, which can then compete with synaptically released glutamate for receptor binding sites. nih.govfrontiersin.org By timing the photolysis relative to synaptic stimulation, researchers can gain insights into the time course and concentration of the neurotransmitter in the synaptic cleft. nih.govfrontiersin.org While MNI-caged γ-D-Glutamylglycine has shown suitability for use as a synaptic probe, photolysis of the L-isomer, MNI-caged γ-L-Glutamylglycine, was reported to be ineffective in one study, suggesting differences in their caged properties or activity upon photorelease. nih.gov

Probing Receptor Activation Time-Course in Synaptic Events

Timed photolysis of caged antagonists allows for the investigation of the time-course of receptor activation by synaptically released neurotransmitters. nih.govfrontiersin.org By releasing the antagonist at defined intervals following synaptic stimulation, researchers can determine when the receptors are available for binding and activation by the endogenous transmitter. nih.gov This approach has been used to study the timing and extent of transmitter activation of receptors in glutamatergic transmission, for instance, at cerebellar climbing fiber to Purkinje cell synapses. nih.govfrontiersin.org The observation that photorelease of γ-D-Glutamylglycine prior to or shortly after stimulation strongly inhibited synaptic responses suggests that transmitter-receptor interaction primarily occurs within a specific time window. nih.gov The reported ineffectiveness of photolysis of MNI-caged γ-L-Glutamylglycine in blocking synaptic transmission in this context highlights the distinct behaviors of the two isomers. nih.gov

Future Directions and Emerging Research Avenues for γ L Glutamylglycine

Elucidation of Undefined Physiological Roles

Despite its identification as a metabolite, the complete range of physiological roles for γ-L-Glutamylglycine remains an active area of investigation. Emerging research suggests potential links to various physiological and pathological processes. For instance, studies have indicated that levels of γ-glutamylglycine can be altered in the context of chronic kidney disease (CKD), suggesting a possible involvement in renal function or as a biomarker for the condition frontiersin.org. Higher levels of γ-glutamylglycine were found to be associated with decreased urine albumin creatinine (B1669602) ratio (UACR) in a Mendelian randomization study, contributing to a better understanding of the relationship between renal function and plasma metabolites frontiersin.org.

Furthermore, γ-Glu-Gly has been implicated in the context of certain cancers. Elevated levels of γ-glutamylglycine, along with other gamma-glutamyl amino acids, have shown positive associations with an increased risk of lethal prostate cancer medrxiv.orgnih.govd-nb.infoumich.edu. These findings suggest a potential role for γ-Glu-Gly in prostate tumorigenesis or progression, warranting further investigation into the underlying mechanisms umich.edu. Similarly, abnormal levels of γ-glutamyl dipeptides, including γ-glutamylglycine, have been linked to several metabolic disorders such as obesity, metabolic syndrome, type 2 diabetes, and cardiovascular diseases acs.orgresearchgate.net. In the context of cystic fibrosis-related diabetes (CFRD), γ-glutamylglycine was found to be significantly higher in patients with CFRD compared to those without, potentially reflecting an altered redox and oxidative state acs.orgresearchgate.net.

The structural similarity of γ-glutamylglycine to gamma-aminobutyric acid (GABA) and its potential to act as an antagonist of excitatory amino acids like glutamate (B1630785) also point towards possible roles in neurotransmission or neurological function researchgate.nethmdb.ca. Although the functional roles of some related gamma-glutamyl peptides in the brain are not fully understood, their established effects on the central nervous system suggest avenues for exploring γ-Glu-Gly's potential neurobiological activities researchgate.net. Additionally, γ-glutamylglycine has been identified as a potential biomarker for Alzheimer's disease in urine samples, indicating metabolic alterations associated with the disease oup.com.

Future research needs to focus on defining the specific biological pathways and interactions in which γ-Glu-Gly participates. This includes investigating its potential as a signaling molecule, its involvement in cellular communication, and its precise contributions to the observed associations with diseases like CKD, prostate cancer, metabolic disorders, and Alzheimer's disease.

Exploration of Novel Enzymatic Transformations

The metabolic fate of γ-L-Glutamylglycine is intrinsically linked to the enzymes that catalyze its synthesis and degradation. While gamma-glutamyltransferase (GGT) is a key enzyme involved in the metabolism of gamma-glutamyl compounds, including the breakdown of glutathione (B108866) and the transfer of gamma-glutamyl groups to amino acids or dipeptides, the full spectrum of enzymatic transformations involving γ-Glu-Gly is still being explored nih.govfrontiersin.org.

GGT can catalyze the hydrolytic removal of the gamma-glutamyl group from glutathione or transfer it to acceptor substrates, such as amino acids or dipeptides nih.gov. This suggests that GGT could potentially be involved in the formation or breakdown of γ-Glu-Gly depending on the available substrates nih.gov. Research into bacterial GGTs highlights their diverse physiological functions and their potential as biocatalysts for synthesizing gamma-glutamyl compounds frontiersin.orgresearchgate.net.

Beyond GGT, other enzymes may also play a role in γ-Glu-Gly metabolism. For example, studies on ethanolamine (B43304) utilization pathways in bacteria have suggested the involvement of enzymes like gamma-glutamylethanolamine dehydrogenase and a predicted gamma-glutamylglycine (B158428) amidohydrolase in further reactions that could potentially involve γ-Glu-Gly or its precursors asm.orgkarger.com. The activity of enzymes like glutamate-cysteine ligase (GSHA), known for generating gamma-glutamyl cysteine, a precursor of glutathione, has also been shown to utilize various amino acids as substrates, hinting at potential broader roles in gamma-glutamyl dipeptide synthesis google.com.

Future research should aim to identify and characterize novel enzymes that specifically act on γ-Glu-Gly. This includes investigating potential synthetases responsible for its formation from glutamate and glycine (B1666218), as well as peptidases or hydrolases that might cleave the gamma-peptide bond. Understanding the kinetics, regulation, and tissue distribution of these enzymes will be crucial for deciphering the metabolic pathways involving γ-Glu-Gly and its biological significance.

Development of Advanced Research Models for Pathway Analysis

Analyzing the complex biological pathways involving γ-L-Glutamylglycine requires the development and application of advanced research models. Traditional in vitro biochemical assays and in vivo animal models have provided initial insights, but more sophisticated approaches are needed to fully understand the dynamic nature of γ-Glu-Gly metabolism and its interactions within biological systems.

Metabolomics approaches, particularly using techniques like ultrahigh-performance liquid chromatography-mass spectrometry (LC-MS/MS), have been instrumental in identifying and quantifying γ-Glu-Gly in biological samples and associating its levels with different physiological or pathological states nih.govacs.orgoup.com. Future research will benefit from the application of advanced metabolomic techniques with improved sensitivity and coverage to comprehensively map the metabolic network surrounding γ-Glu-Gly.

The development of genetically modified organisms, such as knockout or transgenic models affecting enzymes involved in gamma-glutamyl metabolism, could provide valuable tools for studying the in vivo functions of γ-Glu-Gly and the consequences of its altered levels researchgate.net. For example, studies using mouse models with mutations in genes related to glycine metabolism have provided insights into the accumulation of glycine derivatives, including γ-glutamylglycine, in certain conditions researchgate.net.

Furthermore, the integration of metabolomics data with other omics datasets (e.g., transcriptomics, proteomics) and the use of computational modeling and pathway analysis tools will be essential for building a holistic understanding of γ-Glu-Gly's role in biological networks researchgate.net. Advanced statistical methods, such as Mendelian randomization, have already been applied to explore the causal relationships between plasma γ-glutamylglycine levels and conditions like chronic kidney disease frontiersin.org. Future studies can leverage such approaches to investigate other potential causal links.

The development of in vitro cell culture models that mimic specific physiological or pathological conditions where γ-Glu-Gly is implicated will also be valuable for mechanistic studies. These models can be used to investigate the effects of modulating γ-Glu-Gly levels on cellular processes and to screen for potential therapeutic interventions targeting its pathway.

Q & A

(Basic) What are the recommended methods for synthesizing H-γ-Glu-Gly-OH with high purity?

Solid-phase peptide synthesis (SPPS) is widely used, employing Fmoc/t-Bu protection strategies. After synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) ensures purification. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) should confirm molecular weight and structural integrity .

(Advanced) How can researchers resolve discrepancies in NMR spectral data for H-γ-Glu-Gly-OH?

Contradictions in NMR signals (e.g., γ-glutamyl linkage vs. α-isomer byproducts) require optimized sample preparation: dissolve in deuterated solvents (D₂O or DMSO-d₆), adjust pH to suppress exchange broadening, and use 2D NMR techniques (COSY, HSQC) to resolve overlapping peaks. Cross-referencing with synthetic standards and computational chemical shift prediction tools (e.g., ACD/Labs) enhances accuracy .

(Basic) Which analytical techniques are optimal for assessing H-γ-Glu-Gly-OH stability under physiological conditions?

Stability studies should combine HPLC (quantifying degradation products), circular dichroism (CD) spectroscopy (monitoring conformational changes), and LC-MS/MS (identifying hydrolyzed fragments). Buffer conditions (pH 7.4, 37°C) and protease-rich matrices simulate in vivo environments .

(Advanced) How to design enzyme kinetic studies to investigate H-γ-Glu-Gly-OH as a substrate or inhibitor?

Use Michaelis-Menten kinetics with varying substrate concentrations (0.1–10× Km). Include controls with known substrates (e.g., glutathione analogs) and competitive inhibitors. Monitor reaction progress via stopped-flow spectrophotometry or fluorescence quenching. Data fitting software (e.g., GraphPad Prism) calculates kinetic parameters (Km, Vmax, Ki) .

(Basic) What protocols confirm the absence of racemization during H-γ-Glu-Gly-OH synthesis?

Chiral HPLC with a Crownpak CR-I column or circular dichroism spectroscopy detects D-isomer contamination. Compare retention times or spectral profiles against enantiopure standards. Racemization rates <1% are acceptable for most biological studies .

(Advanced) How can contradictory bioactivity results for H-γ-Glu-Gly-OH across studies be systematically addressed?

Perform meta-analysis to identify variables (e.g., cell lines, assay pH, peptide concentration). Validate findings via orthogonal assays (e.g., SPR binding vs. cellular uptake studies). Use multivariate statistics to isolate confounding factors (e.g., endotoxin contamination) .

(Basic) What are optimal storage conditions for H-γ-Glu-Gly-OH to prevent degradation?

Lyophilize the peptide and store at −80°C under inert gas (argon or nitrogen). For short-term use, dissolve in sterile water (pH 5.0–6.0) and store at −20°C. Avoid freeze-thaw cycles; aliquot to minimize exposure .

(Advanced) How can isotopic labeling (e.g., ¹³C/¹⁵N) enhance studies of H-γ-Glu-Gly-OH transport mechanisms?

Incorporate ¹³C-labeled glutamic acid during synthesis. Track cellular uptake via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or magnetic resonance imaging (MRI). Isotope-edited NMR or infrared spectroscopy can map intracellular localization and metabolic pathways .

(Basic) What methods quantify H-γ-Glu-Gly-OH in complex biological matrices?

Develop a LC-MS/MS protocol with stable isotope-labeled internal standards (e.g., H-γ-Glu-Gly-OH-d₃). Use hydrophilic interaction liquid chromatography (HILIC) for polar peptide separation. Optimize ionization parameters (ESI+ at m/z 205→ transitions) to minimize matrix interference .

(Advanced) How to model H-γ-Glu-Gly-OH interactions with receptors using computational approaches?

Employ molecular dynamics (MD) simulations (e.g., GROMACS) with force fields (CHARMM36) to study binding conformations. Docking software (AutoDock Vina) predicts affinity scores. Validate with mutagenesis studies targeting predicted interaction residues (e.g., Arg/Lys in binding pockets) .

Notes

- Data Tables : For synthesis yields, include metrics like crude purity (HPLC%), isolated yield, and enantiomeric excess.

- References : Ensure citations align with institutional guidelines (e.g., ACS, APA) and prioritize peer-reviewed journals over non-academic sources .

- Ethical Compliance : Adhere to institutional review protocols for human/animal studies involving peptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.